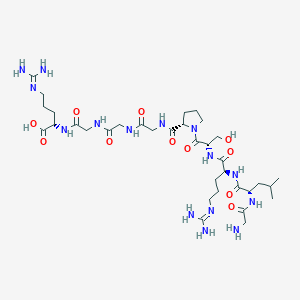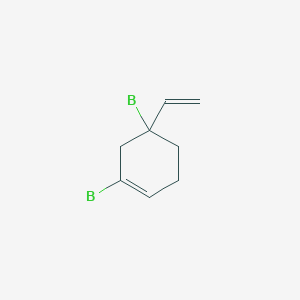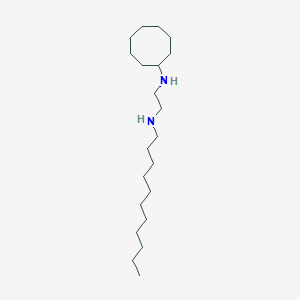![molecular formula C8H18N2OS B12579126 N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide CAS No. 639070-62-5](/img/structure/B12579126.png)
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamid ist eine organische Verbindung mit einer einzigartigen Struktur, die sowohl eine Amin- als auch eine Thiolgruppe umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamid erfolgt typischerweise durch die Reaktion von 3-Mercaptopropionsäure mit N,N-Dimethylpropylamin unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) durchgeführt, um die Bildung der Amidbindung zu erleichtern .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamid unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur und Druck, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide typically involves the reaction of 3-mercaptopropionic acid with N,N-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann zu Disulfiden oxidiert werden.
Reduktion: Die Amidgruppe kann zu Aminen reduziert werden.
Substitution: Die Amingruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Iod in Gegenwart einer Base.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Disulfide.
Reduktion: Amine.
Substitution: Substituierte Amide oder Amine.
Wissenschaftliche Forschungsanwendungen
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird zur Modifikation von Biomolekülen für die Untersuchung von Protein-Protein-Interaktionen eingesetzt.
Medizin: Wird aufgrund seiner Fähigkeit, stabile Konjugate mit therapeutischen Molekülen zu bilden, auf sein Potenzial als Arzneistoffträger untersucht.
Industrie: Wird bei der Herstellung von Polymeren und Materialien mit bestimmten Eigenschaften eingesetzt
Wirkmechanismus
Der Wirkmechanismus von N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamid beruht auf seiner Fähigkeit, über seine Amin- und Thiolgruppen mit verschiedenen molekularen Zielstrukturen zu interagieren. Die Amingruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen eingehen, während die Thiolgruppe kovalente Bindungen mit Cysteinresten in Proteinen eingehen kann. Diese Wechselwirkungen können die Aktivität von Enzymen und anderen Proteinen modulieren und zu verschiedenen biologischen Effekten führen .
Wirkmechanismus
The mechanism of action of N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide involves its ability to interact with various molecular targets through its amine and thiol groups. The amine group can form hydrogen bonds and electrostatic interactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[3-(Dimethylamino)propyl]methacrylamid: Ähnlich in der Struktur, enthält aber eine Methacrylamidgruppe anstelle einer Sulfanylpropanamidgruppe.
N,N’-Bis[3-(dimethylamino)propyl]harnstoff: Enthält zwei Dimethylaminopropylgruppen, aber keine Thiolgruppe.
Einzigartigkeit
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamid ist einzigartig aufgrund des Vorhandenseins sowohl einer Amin- als auch einer Thiolgruppe, die es ermöglicht, an einer Vielzahl von chemischen Reaktionen und Wechselwirkungen teilzunehmen. Diese duale Funktionalität macht es zu einer vielseitigen Verbindung in verschiedenen Anwendungen .
Eigenschaften
CAS-Nummer |
639070-62-5 |
|---|---|
Molekularformel |
C8H18N2OS |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C8H18N2OS/c1-10(2)6-3-5-9-8(11)4-7-12/h12H,3-7H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
LJQHWSPBLPNJSO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC(=O)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

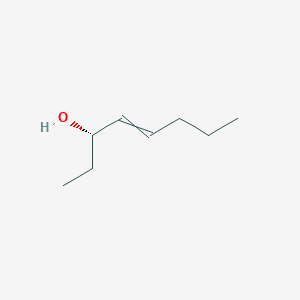
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)
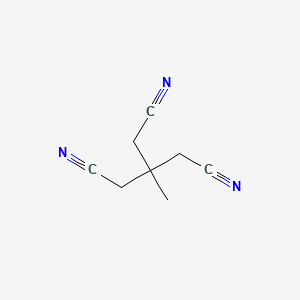
![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
